AZD8848

Description

AZD-8848 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

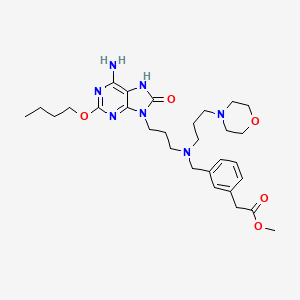

a Toll-like receptor 7 agonist; structure in first source

Propriétés

IUPAC Name |

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFIBEHSXLKJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866269-28-5 | |

| Record name | AZD-8848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8848 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8848 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD8848: A Technical Guide to its Mechanism of Action as a TLR7 Agonist Antedrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed for the potential treatment of allergic asthma and rhinitis.[1][2] It was designed as an "antedrug," a compound that is potent at its target site—the respiratory tract—but is rapidly metabolized into a significantly less active form upon entering systemic circulation to minimize side effects.[3] This guide provides a detailed overview of the core mechanism of action of this compound, summarizing its pharmacological properties, the signaling pathways it initiates, and key findings from preclinical and clinical investigations. While showing promise in modulating immune responses, its development was hampered by systemic side effects upon repeated dosing, offering important lessons for the development of inhaled immunomodulators.[4]

Core Mechanism of Action: Selective TLR7 Agonism

This compound functions as a potent and selective agonist for Toll-like receptor 7 (TLR7), an endosomally located receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1][2][5] By mimicking this natural ligand, this compound activates a downstream signaling cascade that shifts the immune response from a T-helper type 2 (Th2) dominant profile, characteristic of allergic diseases, towards a Th1-dominant profile.[4][6] This immunomodulation is central to its therapeutic rationale.[6] this compound has demonstrated no activity against human TLR8 or other human TLRs, highlighting its selectivity.[1]

The Antedrug Strategy

A key feature of this compound's design is its classification as an antedrug. It is a metabolically labile ester that is highly active topically (e.g., when inhaled).[3] However, upon entry into the bloodstream, it is rapidly hydrolyzed by the enzyme butyrylcholinesterase into a much less active carboxylic acid metabolite.[3] This design aims to restrict pharmacological activity to the lungs, thereby reducing the risk of systemic side effects typically associated with TLR7 agonists, such as influenza-like symptoms from systemic cytokine production.[3][4]

Signaling Pathway

Activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade primarily mediated by the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][7]

-

Recruitment of MyD88: Upon ligand binding, TLR7 dimerizes and recruits MyD88 to its Toll/IL-1 receptor (TIR) domain.[8][9]

-

IRAK and TRAF6 Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[2] This complex subsequently interacts with TNF receptor-associated factor 6 (TRAF6).[2][8]

-

Transcription Factor Activation: This cascade culminates in the activation of two key transcription factors:

The induction of Type I interferons is critical to the therapeutic effect, as they are known to inhibit Th2 responses.[4]

Quantitative Pharmacological Data

The potency and activity of this compound have been characterized in various assays.

| Parameter | Species/System | Value | Reference |

| In Vitro Potency | |||

| EC₅₀ (IFNα induction) | Human PBMCs | 4 nM | [1] |

| IC₅₀ (IL-5 inhibition) | Human T-cells | 0.2-1.0 nM | [1] |

| pEC₅₀ | Human TLR7 | 7.0 | [1] |

| pEC₅₀ | Rat TLR7 | 6.6 | [1] |

| Pharmacokinetics | |||

| Half-life | Rat blood | 0.2 min | [1] |

| Clinical Efficacy (NCT00999466) | |||

| Late Asthmatic Response (LAR) | Patients with mild asthma | 27% reduction in FEV₁ fall vs. placebo (p=0.035) at 1 week post-treatment | [5][6] |

| Airway Hyper-responsiveness (AHR) | Patients with mild asthma | Treatment ratio: 2.20 (p=0.024) vs. placebo at 1 week post-treatment | [5][6] |

Experimental Protocols & Methodologies

The mechanism and effects of this compound were primarily elucidated through clinical trials. The methodologies of these key studies are detailed below.

Single and Multiple Ascending Dose Studies (NCT01560234, NCT01818869)

-

Objective: To assess the safety, tolerability, and pharmacodynamics of inhaled this compound in healthy volunteers.[4]

-

Study Design: Randomized, double-blind, placebo-controlled, ascending dose design.[4]

-

Drug Administration:

-

Key Assessments:

Allergen Challenge Study in Asthmatic Patients (NCT00999466)

-

Objective: To evaluate the efficacy and safety of intranasal this compound on allergen-induced responses in patients with mild allergic asthma.[6][10]

-

Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.[6][10]

-

Patient Population: 51 patients with mild-to-moderate allergic asthma and a confirmed late asthmatic response (LAR).[10]

-

Drug Administration: this compound (60 μg) or placebo administered intranasally once-weekly for 8 weeks.[6][11]

-

Efficacy Assessments: Performed at 1 and 4 weeks after the final dose.[6]

-

Primary Outcome: The late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV₁) after an allergen challenge.[6]

-

Secondary Outcomes: Airway hyper-responsiveness (AHR) to methacholine, and levels of sputum eosinophils and Th2 cytokines post-allergen challenge.[5][6][10]

-

Summary of Findings and Clinical Implications

-

Preclinical Efficacy: In a rat allergy model, weekly lung dosing of this compound demonstrated efficacy that persisted for 26 days beyond the final dose, suggesting a potential for long-lasting modulation of the adaptive immune response.[4]

-

Target Engagement in Humans: Inhalation of this compound in healthy volunteers confirmed target engagement within the lung, demonstrated by a significant induction of CXCL10 in sputum.[4] The antedrug property was also confirmed, with a lack of systemic exposure to the parent compound.[4]

-

Clinical Efficacy: Intranasal administration over 8 weeks significantly attenuated the allergen-induced late asthmatic response and airway hyper-responsiveness one week after treatment completion.[6][10]

-

Limiting Side Effects: Despite the antedrug design, repeated dosing led to significant clinical challenges. A second inhaled dose, given one week after the first, amplified the systemic interferon signal in a majority of participants, resulting in significant influenza-like symptoms, including fever.[4] This "spillover" of locally induced Type I interferon into the systemic circulation limited the utility and tolerability of the inhaled antedrug approach, leading to the termination of the multiple-dose trial.[4]

Conclusion

This compound is a selective TLR7 agonist that effectively activates innate immune signaling to suppress Th2-mediated allergic responses. Its design as an antedrug successfully limited systemic exposure to the parent molecule. However, the potent local induction of Type I interferons in the lung led to systemic spillover and dose-limiting influenza-like side effects upon repeated administration. The clinical journey of this compound provides a critical case study for the development of inhaled immunomodulatory drugs, highlighting the challenge of containing a potent biological response to a local compartment and managing the systemic consequences of locally produced mediators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 5. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TLR7 ligand prevents allergen-induced airway hyperresponsiveness and eosinophilia in allergic asthma by a MYD88-dependent and MK2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

AZD8848: A TLR7 Agonist for the Treatment of Asthma and Allergic Rhinitis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist that has been investigated as a novel immunomodulatory agent for the treatment of allergic asthma and rhinitis. By activating TLR7, this compound stimulates the innate immune system, leading to a shift from a Th2-dominant to a Th1-dominant immune response, which is thought to counteract the underlying pathophysiology of allergic diseases. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, preclinical data, and clinical trial findings in asthma and allergic rhinitis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Allergic asthma and rhinitis are chronic inflammatory diseases characterized by a T-helper type 2 (Th2) cell-mediated immune response to environmental allergens. This leads to the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, resulting in eosinophilic inflammation, airway hyperresponsiveness, and mucus production. The "hygiene hypothesis" suggests that reduced exposure to microbial products in early life may contribute to the development of allergic diseases by skewing the immune system towards a Th2 phenotype.

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR7, which recognizes single-stranded viral RNA, is a key mediator of antiviral immunity. Activation of TLR7 by agonists like this compound has been shown to induce the production of type I interferons (IFN-α/β) and other Th1-polarizing cytokines, thereby suppressing Th2-mediated allergic inflammation.[1] this compound is an antedrug, designed to be rapidly metabolized to a less active form in the systemic circulation, thereby minimizing systemic side effects.[2]

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunomodulatory effects by activating the TLR7 signaling pathway, primarily in plasmacytoid dendritic cells (pDCs). Upon binding of this compound to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of transcription factors such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which drive the expression of type I interferons and pro-inflammatory cytokines.

Clinical Trials in Allergic Asthma

A key clinical trial (NCT00999466) evaluated the efficacy and safety of intranasally administered this compound in patients with mild allergic asthma.[3][4]

Experimental Protocol

-

Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.[3]

-

Patient Population: 51 patients with mild-to-moderate allergic asthma with a confirmed late asthmatic response (LAR).[4]

-

Treatment Regimen: Intranasal this compound (60 μg) or placebo, once-weekly for 8 weeks.[3]

-

Primary Outcome: Change in the late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1) after an allergen challenge, at 1-week post-treatment.[3]

-

Secondary Outcomes: Airway hyper-responsiveness (AHR) to methacholine, and levels of plasma and sputum cytokines and eosinophils.[3]

Efficacy Data

| Outcome Measure | This compound vs. Placebo | p-value | Citation |

| Late Asthmatic Response (LAR) | |||

| Average fall in FEV1 (1 week post-treatment) | 27% reduction | 0.035 | [3] |

| Maximal fall in FEV1 (1 week post-treatment) | 18% reduction | 0.076 | [1] |

| Average fall in FEV1 (4 weeks post-treatment) | Not statistically significant | 0.349 | [1] |

| Airway Hyper-responsiveness (AHR) | |||

| Post-allergen methacholine challenge (1 week post-treatment) | Treatment ratio: 2.20 | 0.024 | [3] |

| Post-allergen methacholine challenge (4 weeks post-treatment) | No significant effect | - | [3] |

| Sputum Biomarkers (1 week post-treatment) | |||

| Th2 Cytokines (IL-5, IL-13) & Eosinophils | No significant difference | >0.05 | [3] |

Safety and Tolerability

This compound was generally well-tolerated, with a similar incidence of adverse events between the active and placebo groups.[3][4] The most common adverse events were mild and included headache and influenza-like symptoms.[4]

Clinical Trials in Allergic Rhinitis

This compound has also been evaluated for the treatment of allergic rhinitis in several clinical trials (NCT00688779 and NCT00770003).[5][6]

Experimental Protocol

-

Study Design: Placebo-controlled, single ascending dose and repeat challenge/treatment studies.[5]

-

Patient Population: Healthy subjects and patients with allergic rhinitis.[5]

-

Treatment Regimen: Single intranasal doses of this compound (0.3-600 μg) or once-weekly intranasal doses (30 and 60 μg) for five weeks.[5][6]

-

Primary Outcome: Nasal symptoms following allergen challenge.[5]

-

Secondary Outcomes: Levels of tryptase and α2-macroglobulin in nasal lavage fluid, and plasma biomarkers of TLR7 activation.[5]

Efficacy Data

| Outcome Measure | This compound vs. Placebo | p-value | Citation |

| Nasal Symptoms | |||

| Total nasal symptoms (10 mins post-allergen challenge) | Reduced up to 8 days after final dose | <0.05 (from day 4 onwards) | [5][6] |

| Nasal Lavage Biomarkers | |||

| Tryptase | Reduced | - | [5] |

| α2-macroglobulin | Reduced | - | [5] |

| Plasma Biomarkers | |||

| Interleukin-1 receptor antagonist | Elevated | - | [5] |

Safety and Tolerability

Intranasal this compound produced reversible reductions in blood lymphocytes and dose-dependent flu-like symptoms, which were generally mild to moderate and transient.[5] The most common adverse events were flu-like symptoms and epistaxis.[5]

Preclinical Studies

Preclinical studies in animal models of allergic rhinitis and asthma have demonstrated the efficacy of this compound in reducing airway inflammation and hyperresponsiveness. In a Brown Norway rat model, intranasal administration of this compound was shown to inhibit the increase in bronchoalveolar lavage eosinophilia and interleukin-13 levels.[7] These effects were sustained for up to 4 weeks after the cessation of weekly dosing.[7] In ovalbumin-sensitized guinea pigs, this compound significantly inhibited the increase in nasal resistance and the influx of eosinophils into the nasal cavity.[7]

Conclusion

This compound, a TLR7 agonist, has demonstrated promising efficacy in reducing allergen-induced responses in patients with mild allergic asthma and allergic rhinitis. Its mechanism of action, which involves shifting the immune response from a Th2 to a Th1 phenotype, represents a novel approach to the treatment of allergic diseases. While the clinical development of this compound for these indications has not progressed to market approval, the data from these studies provide valuable insights into the potential of TLR7 agonism as a therapeutic strategy for allergic airway diseases. Further research is warranted to explore the full potential of this and other TLR7 agonists in the management of asthma and allergic rhinitis.

References

- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 2. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression and activation of intracellular receptors TLR7, TLR8 and TLR9 in peripheral blood monocytes from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

AZD8848: A Technical Guide to a Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZD8848, a selective Toll-like receptor 7 (TLR7) agonist. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used in its evaluation. This document is intended to serve as a core resource for professionals in the fields of immunology, respiratory diseases, and drug development.

Introduction to this compound

This compound is a novel, selective TLR7 agonist that was developed for the treatment of allergic asthma and allergic rhinitis.[1] It is designed as an "antedrug," a metabolically labile ester that is active topically but is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite.[1][2] This design aims to restrict its pharmacological effects to the site of administration, thereby minimizing systemic side effects often associated with TLR7 agonists, such as influenza-like symptoms.[2][3] By activating TLR7, this compound stimulates the innate immune system to produce Type 1 interferons (IFNs), which can upregulate T-helper type 1 (Th1) responses and consequently downregulate the T-helper type 2 (Th2) responses that are characteristic of allergic diseases.[1][4]

Mechanism of Action: TLR7 Signaling Pathway

Toll-like receptor 7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs).[1] It recognizes single-stranded RNA (ssRNA) viruses.[1] Upon activation by an agonist like this compound, TLR7 initiates a signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[5] This leads to the recruitment and activation of several downstream molecules, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[5] Ultimately, this cascade results in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), leading to the production of pro-inflammatory cytokines and, crucially, Type I interferons like IFN-α.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. atsjournals.org [atsjournals.org]

- 3. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. atsjournals.org [atsjournals.org]

AZD8848: A Technical Whitepaper on its Antedrug Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an "antedrug" for the localized treatment of allergic asthma and rhinitis.[1][2] The core concept behind its design is to elicit a therapeutic effect at the site of administration—the respiratory tract—while minimizing systemic exposure and associated adverse effects.[1] This is achieved through its chemical structure as a metabolically labile ester, which is rapidly hydrolyzed by plasma butyrylcholinesterase into a significantly less active carboxylic acid metabolite upon entering the bloodstream.[1][3] This technical guide provides an in-depth analysis of the antedrug properties of this compound, its mechanism of action, and a summary of key preclinical and clinical findings.

Introduction: The Antedrug Concept

An antedrug is a pharmacologically active compound designed to undergo rapid biotransformation into an inactive or significantly less active metabolite after achieving its therapeutic effect at the target site. This strategy is particularly advantageous for topical or localized drug delivery, such as inhalation or intranasal administration, as it mitigates the risk of systemic side effects commonly associated with the parent drug. This compound exemplifies this approach, aiming to harness the immunomodulatory effects of TLR7 agonism within the airways to counteract the T-helper type 2 (Th2) inflammation characteristic of asthma, without inducing systemic cytokine release and the consequent influenza-like symptoms.[4][5]

Mechanism of Action: TLR7 Agonism and Th1/Th2 Polarization

This compound functions as a selective agonist of TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[1][6] Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells, initiates a signaling cascade that leads to the production of type I interferons (e.g., IFNα) and other pro-inflammatory cytokines.[4][7] This response promotes the differentiation of T-helper cells towards a Th1 phenotype, which is crucial for antiviral immunity. In the context of allergic asthma, which is predominantly a Th2-driven disease, the induction of a Th1 response by this compound can down-regulate the Th2-mediated inflammation, thereby reducing allergen responsiveness.[1][6]

Caption: Signaling pathway of this compound via TLR7 agonism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of this compound and its Metabolite

| Assay | This compound | Acid Metabolite | Reference |

| IFNα Induction (human PBMCs) | EC₅₀: 4 nM | >1000-fold less active | [4] |

| IL-5 Inhibition (human T-cells) | IC₅₀: 0.2–1.0 nM | >1000-fold less active | [4] |

| Human TLR8 Activity | No activity up to 10 µM | Not specified | [4] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Notes | Reference |

| Plasma Half-life (t½) | 2-3 minutes | Rapidly converted to a weakly active metabolite. | [1] |

| Metabolite Half-life (t½) | 36 minutes | The acid metabolite has a longer half-life but is significantly less potent. | [1] |

| Systemic Exposure (Inhalation) | <0.1 nmol/L | Maximal plasma concentration detected, which is 1000-fold below the in vitro EC₅₀ for TLR7 stimulation. | [4] |

| Systemic Exposure (Intranasal) | Peaks at 15 min post-dose | Rapidly declines to undetectable levels. | [2] |

| Metabolism | Hydrolyzed by butyrylcholinesterase | Occurs upon entry into the circulation. | [1][3] |

Table 3: Clinical Efficacy and Dosing

| Study Population | Route | Dose | Key Efficacy Outcome | Reference |

| Healthy Volunteers | Inhalation | Up to 30 µg (single dose) | Well-tolerated; induced CXCL10 in sputum. | [4] |

| Healthy Volunteers | Inhalation | 30 µg (weekly) | Second dose led to influenza-like symptoms. | [4] |

| Mild Allergic Asthma | Intranasal | 60 µg (once-weekly for 8 weeks) | 27% reduction in average Late Asthmatic Response (LAR) fall in FEV₁ vs. placebo at 1 week post-treatment (p=0.035). | [1][2][6] |

| Mild Allergic Asthma | Intranasal | 60 µg (once-weekly for 8 weeks) | Reduced post-allergen airway hyper-responsiveness (AHR) at 1 week post-dosing (p=0.024). | [1][6] |

Experimental Protocols

In Vitro Cellular Potency Assays

Objective: To determine the potency of this compound and its acid metabolite in stimulating IFNα production and inhibiting Th2 cytokine release.

Methodology:

-

IFNα Induction: Human peripheral blood mononuclear cells (PBMCs) were isolated and incubated with varying concentrations of this compound or its metabolite. After a specified incubation period, the supernatant was collected, and IFNα levels were quantified by ELISA. The EC₅₀ value was calculated.[4]

-

IL-5 Inhibition: Human T-cells were stimulated with either phytohaemagglutinin (PHA) or through antigen presentation to induce IL-5 production. The cells were co-incubated with different concentrations of this compound or its metabolite. IL-5 levels in the supernatant were measured, and the IC₅₀ was determined.[4]

Brown Norway Rat Allergy Model

Objective: To assess the in vivo efficacy of this compound in a preclinical model of allergic airway inflammation.

Methodology:

-

Sensitization and Challenge: Brown Norway rats were sensitized to ovalbumin (OVA). Subsequently, the rats were challenged with OVA to induce an allergic inflammatory response in the lungs.[4]

-

Treatment: this compound was delivered to the lungs of the rats 24 hours before and 24 hours after the OVA challenge.[4]

-

Outcome Measures: Bronchoalveolar lavage (BAL) was performed to collect lung fluid. Eosinophil counts and IL-13 levels in the BAL fluid were quantified to assess the extent of inflammation. The dose-dependent suppression of these markers by this compound was evaluated.[4]

Caption: Experimental workflow for the Brown Norway rat allergy model.

Human Clinical Trials (Inhalation and Intranasal)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with mild asthma.

Methodology (Inhalation Study - NCT01560234):

-

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[4]

-

Participants: Healthy volunteers.

-

Intervention: Single or weekly doses of this compound solution administered via a Spira nebulizer.[4]

-

Outcome Measures:

Methodology (Intranasal Study - NCT00999466):

-

Design: Double-blind, randomized, parallel-group study.[6]

-

Participants: Patients with mild-to-moderate allergic asthma.[6]

-

Intervention: this compound (60 µg) or placebo administered intranasally once-weekly for 8 weeks.[6]

-

Outcome Measures:

-

Primary Efficacy: Late Asthmatic Response (LAR) fall in Forced Expiratory Volume in 1 second (FEV₁) after allergen challenge at 1-week post-treatment.[6]

-

Secondary Efficacy: Airway hyper-responsiveness (AHR) to methacholine, sputum eosinophils, and Th2 cytokines.[2][6]

-

Safety: Incidence of adverse events.[6]

-

Benefits and Limitations of the Antedrug Approach

Benefits:

-

Reduced Systemic Side Effects: The rapid metabolism of this compound to a less active form minimizes systemic exposure, thereby reducing the risk of influenza-like symptoms that have been observed with systemically administered TLR7 agonists.[4][5]

-

Targeted Therapeutic Action: The antedrug design ensures that the pharmacological activity is primarily localized to the respiratory tract, where it is needed to counteract allergic inflammation.[4]

-

Prolonged Local Efficacy: Preclinical data suggests that even with rapid systemic clearance, repeated local administration can lead to a sustained therapeutic effect, lasting at least 26 days after the final dose in a rat model.[4]

Limitations:

-

Systemic Spill-over of Local Effects: Despite the successful antedrug design preventing systemic exposure to the parent drug, clinical studies with inhaled this compound showed that the locally induced type I interferons can "spill over" into the systemic circulation.[4] This led to an amplified systemic interferon signal and influenza-like symptoms after a second dose, ultimately limiting the utility of the inhaled approach at the tested regimen.[4][5]

-

Therapeutic Window: The need to balance local efficacy with the potential for systemic effects from locally produced mediators presents a challenge in defining the optimal dose and dosing frequency.

Conclusion

This compound is a well-characterized TLR7 agonist antedrug that successfully restricts the parent compound's activity to the site of administration. Its rapid systemic inactivation is a key feature designed to improve the safety profile of this class of immunomodulators. While intranasal administration has shown promise in reducing allergen-induced responses in asthma patients, the development of the inhaled formulation was hampered by the systemic effects of locally produced cytokines.[4][6] This highlights a critical consideration for the development of inhaled immunomodulatory antedrugs: the biological consequences of the local pharmacology can extend beyond the site of drug action. Future research in this area will need to carefully optimize dosing regimens and potentially explore combinations with other agents to maximize the therapeutic index of locally acting TLR7 agonists.

References

- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

AZD8848: A Technical Guide to its Role in Modulating Th1/Th2 Responses

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical analysis of AZD8848, a Toll-like receptor 7 (TLR7) agonist, and its role in modulating the critical balance between T-helper type 1 (Th1) and T-helper type 2 (Th2) immune responses. The therapeutic strategy is based on the 'hygiene hypothesis,' which posits that insufficient exposure to certain infections can lead to a Th2-dominant immune system, predisposing individuals to allergic diseases like asthma.[1] By activating TLR7, this compound aims to mimic a viral infection signal, thereby upregulating a Th1 response to counteract the underlying Th2-driven inflammation in allergic conditions.[1][2]

This compound is specifically designed as an "antedrug," a metabolically labile ester that is topically active but rapidly hydrolyzed by plasma butyrylcholinesterase into a significantly less active metabolite upon entering systemic circulation.[2] This approach is intended to maximize local immunomodulatory effects in the respiratory tract while minimizing systemic side effects, such as influenza-like symptoms, which are a known drawback of systemically administered TLR7 agonists.[2][3][4]

Mechanism of Action: TLR7-Mediated Immune Polarization

This compound functions as a synthetic agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and other immune cells within the endosome.[2] TLR7's natural ligands are single-stranded RNA (ssRNA) viruses.[2]

The activation of TLR7 by this compound initiates a downstream signaling cascade that is central to its immunomodulatory effect:

-

Initiation: this compound binds to TLR7 in the endosome, triggering a conformational change.

-

MyD88 Recruitment: The activated receptor recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2]

-

Complex Formation: MyD88 then associates with interleukin-1 receptor-associated kinases (IRAK-1, IRAK-4) and TNF receptor-associated factor 6 (TRAF6).[2]

-

Transcription Factor Activation: This complex activates two key transcription factors:

-

Th1 Polarization: Both Type I IFNs and IL-12 are potent inducers of a Th1 immune response. They promote the differentiation of naive T-helper cells into Th1 cells, which are characterized by the secretion of IFN-γ.

-

Th2 Suppression: The resulting increase in IFN-γ actively suppresses the proliferation of Th2 cells and downregulates the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13, which are key mediators of allergic inflammation.[2][5]

Signaling Pathway Diagram

Preclinical Evidence

Preclinical studies in various animal models of allergic rhinitis and asthma have demonstrated that this compound can effectively suppress Th2-driven inflammatory responses.

| Model | Route | Key Findings | Reference |

| Brown Norway Rat (Ovalbumin challenge) | Inhalation | - Significantly and dose-dependently inhibited bronchoalveolar lavage (BAL) eosinophilia and IL-13 levels. - Effects on IL-13 lasted for ~7 days after a single dose. - Once-weekly dosing resulted in effects lasting for 4 weeks after treatment cessation. | [6] |

| A/J Mouse (Ovalbumin challenge) | Intranasal | - Prophylactic and therapeutic weekly dosing provided prolonged control against BAL eosinophilia, Th2 cytokine production, and airway hyperresponsiveness. - Efficacy lasted for weeks after dosing ended. | [6] |

| Guinea Pig (Ovalbumin challenge) | Intranasal | - Inhibited the increase in nasal resistance by 39-68% at doses of 0.01-1 mg/kg. - Inhibited eosinophil influx into nasal lavage by >70%. - Efficacy was comparable to beclomethasone. | [6] |

Experimental Protocols: Representative Preclinical Model

A common preclinical model used to evaluate this compound is the ovalbumin (OVA)-sensitized Brown Norway rat.

-

Sensitization: Rats are sensitized to OVA, typically via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum) over a period of several days to induce a robust Th2-biased immune response.

-

Treatment: Animals receive this compound or a vehicle control, often via inhalation or intranasal administration, at various doses and frequencies (e.g., single dose, once-weekly for several weeks).

-

Challenge: Following the treatment period, animals are challenged with an aerosolized solution of OVA directly into the airways to provoke an allergic inflammatory response.

-

Analysis: At a specified time post-challenge (e.g., 24-48 hours), bronchoalveolar lavage (BAL) fluid is collected. The fluid is analyzed for inflammatory cell counts (particularly eosinophils) and levels of Th2 cytokines (e.g., IL-13, IL-5) using techniques like ELISA or multiplex assays. Airway hyperresponsiveness may also be measured.[6]

Clinical Evidence in Mild Allergic Asthma

The primary clinical investigation of intranasal this compound for asthma was a double-blind, randomized, placebo-controlled study (NCT00999466) in patients with mild allergic asthma.[1][2][7]

| Outcome Measure | Time Point | Result (this compound vs. Placebo) | p-value | Reference |

| Late Asthmatic Response (LAR) (Average fall in FEV₁) | 1 week post-treatment | 27% reduction | 0.035 | [1][2][7] |

| 4 weeks post-treatment | No significant difference | 0.349 | [2] | |

| Airway Hyper-responsiveness (AHR) (Methacholine challenge) | 1 week post-treatment | Significant reduction | 0.024 | [1][2] |

| 4 weeks post-treatment | No effect | - | [1][2] | |

| Sputum Th2 Cytokines (IL-5, IL-13) | 1 week post-treatment | Trend towards reduction, but no significant change | >0.05 | [2][7] |

| Sputum Eosinophils | 1 week post-treatment | Trend towards reduction, but no significant change | >0.05 | [2][7] |

| Plasma Cytokines | 1 week post-treatment | No significant change | - | [2] |

While this compound demonstrated a statistically significant clinical benefit by attenuating the late asthmatic response and airway hyper-responsiveness one week after the final dose, this effect was not sustained at four weeks.[1][2][7] Critically, the study did not find a significant change in the primary biomarkers of Th2 inflammation (sputum eosinophils and Th2 cytokines), although a non-significant trend towards reduction was observed.[2] This suggests that while intranasal administration can impact lower airway responses, the induced immunomodulation may not have been potent enough to cause a statistically significant shift in established Th2 inflammatory markers in this patient population and dosing regimen.[2]

Experimental Protocols: NCT00999466 Clinical Trial

-

Study Design: A double-blind, randomised, parallel-group study.

-

Participants: 51 male and female non-smokers (18–55 years) with a diagnosis of mild-to-moderate allergic asthma and a positive skin prick test to a relevant allergen.[2][7]

-

Intervention: Participants received either this compound (60 μg) or a matching placebo, administered as a single spray into each nostril (total of two sprays) once-weekly for 8 weeks.[1][2]

-

Efficacy Assessments: The primary and secondary outcomes were assessed at 1 week and 4 weeks after the last dose.

-

Allergen Challenge: A standardized inhaled allergen challenge was performed to induce an asthmatic response. The late asthmatic response (LAR) was measured as the fall in Forced Expiratory Volume in 1 second (FEV₁) between 3 and 10 hours post-challenge.[2]

-

Biomarker Analysis: Sputum was induced before and after the allergen challenge. Cytokine levels were measured from sputum samples using multiplex assays (MSD Proinflammatory II 4-plex plates).[2]

Clinical Trial Workflow Diagram

Summary and Conclusion

This compound is a TLR7 agonist designed to shift the immune balance from a pro-allergic Th2 response towards a Th1 response, thereby reducing allergic inflammation.

-

Mechanism: It activates the TLR7-MyD88 pathway, leading to the production of Type I IFNs and IL-12, which are key drivers of Th1 cell differentiation and subsequent suppression of the Th2 pathway.[2]

-

Preclinical Support: Animal models of allergic airway disease consistently show that this compound can suppress key features of Th2 inflammation, including eosinophilia and Th2 cytokine production, with a prolonged duration of action.[6]

-

Clinical Translation: In human subjects with mild allergic asthma, intranasal this compound provided a significant, albeit transient, clinical benefit by reducing the late asthmatic response to allergen challenge.[1][2][7] However, this clinical improvement was not accompanied by a statistically significant reduction in sputum Th2 cytokines or eosinophils.[2]

-

Challenges: The antedrug approach successfully limits systemic exposure, but achieving a sufficiently potent local immunomodulatory effect in the lower airways via intranasal administration remains a challenge.[2] Other studies with inhaled this compound have shown that while local target engagement is achieved, systemic spillover of Type I interferons can occur, leading to dose-limiting influenza-like symptoms.[3][4]

References

- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 5. Th1/Th2: R&D Systems [rndsystems.com]

- 6. | BioWorld [bioworld.com]

- 7. publications.ersnet.org [publications.ersnet.org]

AZD8848 and Its Impact on Interferon-Inducible Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), developed as an antedrug for localized administration, primarily through inhalation.[1] TLR7 activation plays a crucial role in the innate immune system by recognizing single-stranded viral RNA, leading to the induction of type I interferons (IFNs) and subsequent modulation of the immune response.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on the expression of interferon-inducible genes (ISGs), drawing from available preclinical and clinical data. It aims to offer a comprehensive resource for researchers and professionals involved in immunology, respiratory diseases, and drug development.

Mechanism of Action: TLR7-Mediated Interferon Response

This compound exerts its biological effects by binding to and activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. This activation initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade culminates in the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[3] The activation of these factors leads to the transcription and secretion of type I interferons (IFN-α and IFN-β).[1][2]

Secreted type I interferons then act in an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) complex on various cell types. This binding triggers the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT1 and STAT2. These form a complex with IRF9, known as the IFN-stimulated gene factor 3 (ISGF3). The ISGF3 complex binds to IFN-stimulated response elements (ISREs) in the promoters of a wide array of interferon-inducible genes, driving their transcription.[4]

Visualizing the Signaling Pathway

The following diagram illustrates the signaling pathway from TLR7 activation by this compound to the induction of interferon-inducible genes.

Caption: TLR7 agonist this compound signaling pathway.

Effect of this compound on Interferon-Inducible Gene Expression: Clinical Findings

Clinical studies with inhaled this compound have demonstrated its ability to engage the TLR7 pathway and induce the expression of interferon-stimulated genes locally in the lungs.

Key Biomarker: CXCL10

The chemokine CXCL10 (C-X-C motif chemokine ligand 10), also known as Interferon-gamma-inducible protein 10 (IP-10), is a well-established and sensitive biomarker of type I interferon activity.[1] In a single ascending dose study in healthy volunteers (NCT01560234), inhalation of this compound resulted in a significant induction of CXCL10 protein in sputum.[1]

In a subsequent multiple ascending dose study (NCT01818869), a 30 µg dose of this compound also induced a significant elevation in plasma CXCL10 levels 24 hours after the first dose compared to placebo (p=0.0001).[1] Interestingly, a second weekly dose led to a statistically greater induction of plasma CXCL10 compared to the first dose (p<0.05).[1] This amplified systemic interferon signal after the second dose was associated with the onset of influenza-like symptoms in a majority of participants, ultimately leading to the discontinuation of the trial.[1]

Broader Interferon Gene Signature

While CXCL10 is the most prominently reported ISG in the context of this compound clinical trials, the initial studies indicated a broader impact on interferon-stimulated genes. Inhalation of this compound in healthy volunteers was associated with an increase in "IFN-stimulated genes and protein in sputum".[1] However, specific quantitative data for a wider range of ISGs from these studies are not publicly available.

In contrast, a study in patients with mild asthma (NCT00999466) who received intranasal this compound did not show significant changes in interferon-regulated gene expression one week after dosing. This discrepancy may be due to differences in the route of administration, dosage, patient population, and timing of sample collection.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the induction of the interferon-inducible gene product CXCL10 by this compound.

| Study ID | Population | Intervention | Sample Type | Biomarker | Key Finding | p-value | Reference |

| NCT01818869 | Healthy Volunteers | Inhaled this compound (30 µg) | Plasma | CXCL10 | Significant elevation 24h post-1st dose vs. placebo | 0.0001 | [1] |

| NCT01818869 | Healthy Volunteers | Inhaled this compound (30 µg) | Plasma | CXCL10 | Significant elevation 24h post-2nd dose vs. placebo | 0.0037 | [1] |

| NCT01818869 | Healthy Volunteers | Inhaled this compound (30 µg) | Plasma | CXCL10 | Induction after 2nd dose > 1st dose | <0.05 | [1] |

| NCT01560234 | Healthy Volunteers | Inhaled this compound (single ascending dose) | Sputum | CXCL10 | Significant induction of CXCL10 protein | Not specified | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the cited literature provides an outline of the methodologies employed for gene expression analysis.

Sputum Induction and Sample Processing

-

Sputum Induction: Sputum was induced using a standardized methodology.[1]

-

Sample Processing: Sputum plugs were selected and processed to isolate cells for subsequent analysis.

RNA Isolation and Gene Expression Analysis

-

RNA Isolation: RNA was isolated from sputum cells and whole blood using standard laboratory methods.[1]

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

The following diagram outlines the general workflow for the gene expression analysis performed in the this compound clinical trials.

Caption: Gene expression analysis workflow.

Conclusion and Future Directions

The available evidence clearly indicates that the TLR7 agonist this compound effectively engages its target in the human lung, leading to the induction of type I interferon signaling and the subsequent upregulation of interferon-inducible genes, most notably CXCL10. While this demonstrates a clear pharmacodynamic effect, the systemic "spill-over" of the interferon response following repeated dosing highlights a significant challenge for the therapeutic application of inhaled TLR7 agonists.

Future research should aim to:

-

Characterize the full spectrum of interferon-inducible genes modulated by this compound in different cell types and tissues through transcriptomic approaches like RNA sequencing.

-

Investigate strategies to confine the interferon response to the target organ to mitigate systemic side effects.

-

Explore the therapeutic potential of localized TLR7 agonism in diseases where a type I interferon response is beneficial, such as viral infections and certain cancers, while carefully managing the risk of systemic immune activation.

This technical guide provides a summary of the current understanding of this compound's effect on interferon-inducible genes. As more data becomes available, a more detailed picture of its immunomodulatory properties and therapeutic potential will emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Interferon signature in systemic autoimmune diseases: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of AZD8848 in the Immune System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2] Its mechanism of action revolves around the stimulation of TLR7, which triggers a cascade of downstream signaling events, ultimately modulating the adaptive immune response. This technical guide provides a comprehensive overview of the cellular targets of this compound within the immune system, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Core Mechanism of Action: TLR7 Agonism

This compound functions by mimicking pathogen-associated molecular patterns (PAMPs), thereby activating TLR7-expressing immune cells.[1][2] This activation is primarily mediated through the MyD88-dependent signaling pathway. Upon binding of this compound to TLR7 within the endosome, a conformational change recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[2] The activation of IRF7 is crucial for the production of type I interferons (IFN-α/β), which play a central role in antiviral immunity and the modulation of T helper cell responses.[2]

Signaling Pathway of this compound via TLR7

Cellular Targets and Immunological Effects

This compound exerts its effects on a variety of immune cells, leading to a significant shift in the immune response, characterized by the upregulation of T helper 1 (Th1) responses and the downregulation of T helper 2 (Th2) responses.[1][2]

Key Immune Cell Targets of this compound:

-

Plasmacytoid Dendritic Cells (pDCs): As cells that highly express TLR7, pDCs are a primary target of this compound. Upon stimulation, pDCs are major producers of type I interferons, particularly IFN-α. This robust IFN-α production is a cornerstone of the Th1-polarizing effect of this compound.

-

T Helper Cells (Th1/Th2): this compound promotes the differentiation of naïve T cells towards a Th1 phenotype, characterized by the production of IFN-γ. Simultaneously, it suppresses the Th2 response, which is associated with allergic inflammation and the production of cytokines like IL-4, IL-5, and IL-13.[1] This rebalancing of the Th1/Th2 axis is central to the therapeutic potential of this compound in allergic diseases such as asthma.

-

Neutrophils: this compound has been shown to impair IL-1β-induced neutrophil chemotaxis and the production of reactive oxygen species (ROS). This suggests a modulatory role on neutrophil-mediated inflammation.

-

B Lymphocytes: TLR7/8 agonists can directly act on B cells to inhibit the synthesis of IgE, the primary antibody involved in allergic reactions.[3] This effect is mediated, in part, by the promotion of IFN-γ and IL-12 production.

Modulation of Th1/Th2 Balance

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR7/8 ligand, R-848, inhibits IgE synthesis by acting directly on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD8848 Administration in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8848 is a selective agonist of Toll-like receptor 7 (TLR7) that has shown potential in preclinical models for the treatment of allergic asthma. As a TLR7 agonist, this compound is designed to modulate the immune response by promoting a shift from a Th2-dominant to a Th1-dominant response, thereby attenuating the allergic inflammation characteristic of asthma.[1] This document provides detailed application notes and protocols for the administration of this compound in commonly used animal models of asthma, including the ovalbumin (OVA)-sensitized guinea pig and Brown Norway rat. The protocols outlined below are based on findings from various preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunomodulatory effects by activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding to single-stranded RNA (ssRNA) or synthetic agonists like this compound, TLR7 initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, which then forms a complex with IRAK4, TRAF6, IRAK1, and IRF7.[2] This complex activates two major pathways: the NF-κB pathway, which drives the expression of pro-inflammatory cytokines, and the IRF7 pathway, which leads to the production of type I interferons (IFNs).[2] The upregulation of Th1-associated cytokines, such as IFN-γ, and the suppression of Th2 cytokines, like IL-4, IL-5, and IL-13, are key to the therapeutic effect of TLR7 agonists in allergic asthma.[1][3]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of asthma.

Table 1: Effects of Intranasal this compound in Ovalbumin-Sensitized Guinea Pigs

| Parameter | Treatment Group | Dose | Route | Regimen | Outcome | Reference |

| Nasal Resistance | This compound | 0.01, 0.1, 1 mg/kg | Intranasal | Twice, 48 and 2 hours before OVA challenge | Significant inhibition of the increase in nasal resistance by 39-68% | [4] |

| Nasal Eosinophilia | This compound | 0.01, 0.1, 1 mg/kg | Intranasal | Twice, 48 and 2 hours before OVA challenge | >70% inhibition of eosinophil influx into nasal cavity lavage | [4] |

| Nasal Eosinophilia | This compound | 1 mg/kg | Intranasal | Once weekly for 8 weeks, 2 hours prior to OVA challenge | 50% reduction in nasal cavity lavage eosinophilia | [4] |

Table 2: Effects of Inhaled this compound in Ovalbumin-Sensitized Guinea Pigs

| Parameter | Treatment Group | Dose | Route | Regimen | Outcome | Reference |

| Lung Airways Resistance | This compound | 2 mg/mL | Inhalation | 15-minute inhalation on days 0, 7, and 14 | Significant inhibition of the increase in lung airways resistance | [4] |

Table 3: Effects of this compound in an Ovalbumin Challenge Brown Norway Rat Model

| Parameter | Treatment Group | Dose | Route | Regimen | Outcome | Reference |

| BAL Eosinophilia | This compound | Not specified | Not specified | Single dose | Significant and dose-dependent inhibition; effect lasted ~3 days | [4] |

| BAL Interleukin-13 | This compound | Not specified | Not specified | Single dose | Significant and dose-dependent inhibition; effect lasted ~7 days | [4] |

| BAL Eosinophilia & IL-13 | This compound | Not specified | Not specified | Once weekly dosing | Effects lasted for 4 weeks after cessation of dosing | [4] |

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to induce an asthma-like phenotype, followed by the administration of this compound.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃)

-

Bordetella pertussis vaccine (as adjuvant, optional)

-

Sterile saline (0.9% NaCl)

-

This compound solution

-

Nebulizer and exposure chamber

-

Equipment for measuring airway resistance and for bronchoalveolar lavage (BAL)

Experimental Workflow:

Procedure:

-

Sensitization (Day 1):

-

Booster (Day 8):

-

Administer a booster of nebulized OVA (e.g., 0.1% OVA in saline) for a defined period (e.g., 30 minutes).[6]

-

-

Challenge and this compound Administration (Days 15, 25, 35):

-

Challenge the sensitized guinea pigs with nebulized OVA (e.g., 0.1% OVA in saline for 1 hour).[5]

-

Administer this compound intranasally or via inhalation at the desired dose and time point relative to the OVA challenge (e.g., 2 hours before). Doses ranging from 0.01 to 1 mg/kg have been reported for intranasal administration, and 2 mg/mL for inhalation.[4]

-

-

Assessment of Airway Response and Inflammation:

-

Airway Hyperresponsiveness (AHR): Measure airway resistance in response to a bronchoconstrictor agent (e.g., histamine or methacholine) at 24 hours post-OVA challenge.

-

Bronchoalveolar Lavage (BAL):

-

At a designated time point after the final challenge (e.g., 24-48 hours), euthanize the animals.

-

Expose the trachea and cannulate it.

-

Instill a known volume of sterile saline or PBS into the lungs and gently aspirate. Repeat this process multiple times.

-

Pool the collected BAL fluid (BALF).

-

Centrifuge the BALF to separate the cells from the supernatant.

-

Resuspend the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).

-

Store the supernatant at -80°C for subsequent cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

-

-

Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Protocol 2: Ovalbumin-Induced Allergic Asthma in Brown Norway Rats

This protocol details the induction of an allergic asthma phenotype in Brown Norway rats, a strain known for its Th2-biased immune responses, and the subsequent administration of this compound.

Materials:

-

Male Brown Norway rats (150-200 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃)

-

Sterile saline (0.9% NaCl)

-

This compound solution

-

Intratracheal instillation device or nebulizer

-

Equipment for measuring lung function and for BAL

Procedure:

-

Sensitization:

-

On day 0, sensitize the rats with an i.p. injection of 1 mg OVA and 100 mg Al(OH)₃ in 1 mL of sterile saline.

-

Some protocols may include a booster sensitization on day 7.

-

-

Challenge and this compound Administration:

-

On day 14, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes.

-

Administer this compound via intratracheal instillation or inhalation at the desired dose and time point relative to the OVA challenge.

-

-

Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL):

-

At 48 hours post-challenge, euthanize the rats.

-

Perform BAL as described in Protocol 1.

-

Analyze the BALF for total and differential cell counts and cytokine levels (e.g., IL-13).

-

-

Histopathology: Perform histological analysis of lung tissue as described in Protocol 1.

-

Concluding Remarks

The administration of the TLR7 agonist this compound has demonstrated significant efficacy in reducing key features of allergic asthma in established guinea pig and Brown Norway rat models. The protocols provided here offer a framework for researchers to investigate the therapeutic potential of this compound and other TLR7 agonists. It is crucial to optimize and validate these protocols within each laboratory setting to ensure reproducibility and reliability of the findings. Further studies are warranted to fully elucidate the long-term effects and translational potential of this therapeutic approach for human asthma.

References

- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of activation of Toll-like receptor 7 in the inhibition of allergic asthma on a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dosing and formulation of AZD8848 for research

For Research Use Only. Not for use in humans.

Introduction

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized administration, primarily investigated for the treatment of asthma and allergic rhinitis.[1][2][3] Its unique characteristic is that it is a metabolically labile ester that is active topically but is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite.[3][4] This design aims to minimize systemic side effects often associated with TLR7 agonists, such as influenza-like symptoms, by confining its immunological activity to the site of application, such as the respiratory tract.[3][5] this compound stimulates TLR7, leading to the production of type I interferons and a subsequent shift from a Th2 to a Th1 immune response, which can attenuate allergic inflammation.[1][3][6]

Data Summary

| Assay | Species | Cell Type/System | Parameter | Value | Reference |

| TLR7 Agonism | Human | Recombinant HEK reporter cells | pEC₅₀ | 7.0 | [7] |

| TLR7 Agonism | Rat | Recombinant HEK reporter cells | pEC₅₀ | 6.6 | [7] |

| IFNα Induction | Human | Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ | 4 nM | [1][7] |

| IL-5 Inhibition | Human | T cells (polyclonally or antigen-stimulated) | IC₅₀ | 0.2–1.0 nM | [1][7] |

| TLR8 Activity | Human | --- | Activity | No activity up to 10 µM | [1] |

| Animal Model | Administration Route | Dosage | Outcome | Reference |

| Brown Norway Rat | Intratracheal | 0.1 mg/kg, 1 mg/kg | Dose-dependent suppression of OVA-induced inflammation | [7] |

| Brown Norway Rat | Intratracheal | 0.3 mg/kg | Suppression of ovalbumin (OVA) challenge | [7] |

| Study Population | Formulation | Administration Route | Dosing Regimen | Key Findings | Reference |

| Healthy Volunteers | Solution | Inhalation (Spira nebuliser) | Single ascending doses up to 30 µg | Well-tolerated; induced local and systemic IFN responses. | [1] |

| Healthy Volunteers | Solution | Inhalation (Spira nebuliser) | 30 µg once weekly for 4 weeks | Second dose amplified systemic interferon signal, causing flu-like symptoms; trial stopped. | [1] |

| Mild Allergic Asthma Patients | Nasal Spray | Intranasal | 60 µg once weekly for 8 weeks | Attenuated allergen-induced late asthmatic response (LAR) and airway hyper-responsiveness (AHR) at 1 week post-treatment; generally well-tolerated. | [2][6] |

Signaling Pathway and Mechanism of Action

This compound, as a TLR7 agonist, activates innate immune cells, primarily plasmacytoid dendritic cells (pDCs), in the respiratory mucosa. This activation triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These mediators then modulate the adaptive immune response, promoting a shift from a Th2-dominant response, characteristic of allergic inflammation, towards a Th1-dominant response. This shift helps to suppress the allergic cascade.

Experimental Protocols

Disclaimer: The following are example protocols based on common practices for similar compounds and may need optimization.

Formulation 1: Aqueous Suspension

This formulation is suitable for intratracheal administration.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sonicator

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile vial, add the required volume of the this compound stock solution.

-

Add PEG300 to the vial. The suggested ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly by vortexing.

-

Add Tween-80 to the mixture. A common concentration is 5% of the final volume. Mix until the solution is clear.

-

Slowly add saline to reach the final desired volume (45% of the total volume) while continuously mixing.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7] The final solution should be clear.[7]

-

Formulation 2: Suspension for Oral or Intraperitoneal Injection

-

Materials:

-

This compound powder

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Ultrasonic processor

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile vial, combine the this compound stock solution (10% of final volume) with the SBE-β-CD in saline solution (90% of final volume).

-

Mix thoroughly by vortexing.

-

Use an ultrasonic processor to create a uniform suspension.[7]

-

This protocol is based on the methodology used in the Brown Norway rat allergy model.[7]

-

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Place the animal in a supine position on a surgical board.

-

Visualize the trachea via direct laryngoscopy.

-

Carefully insert a sterile, flexible cannula or a blunt-tipped needle into the trachea.

-

Administer the prepared this compound formulation (e.g., 0.1-1 mg/kg) through the cannula.[7]

-

Follow the instillation with a small volume of air to ensure the dose reaches the lungs.

-

Monitor the animal until it has fully recovered from anesthesia.

-

The following is a generalized workflow based on the single and multiple ascending dose studies conducted in healthy volunteers (NCT01560234, NCT01818869).[1][5]

This protocol is based on the study conducted in patients with mild allergic asthma (NCT00999466).[2][6]

-

Formulation: this compound was administered as a nasal spray.[8]

-

Dosing:

-

Procedure:

-

The patient should be in an upright position.

-

The nasal spray device is primed according to the manufacturer's instructions.

-

One nostril is occluded by gentle finger pressure.

-

The tip of the nasal spray device is inserted into the other nostril.

-

The patient is instructed to inhale gently through the nose as the spray is actuated.

-

The procedure is repeated for the other nostril.

-

-

Assessments: Efficacy and safety assessments were performed at 1 and 4 weeks after the last dose.[2][6] Key assessments included late asthmatic response (LAR) to an allergen challenge and airway methacholine responsiveness.[2]

Safety and Tolerability

-

Inhaled Administration: Single inhaled doses of up to 30 µg were well tolerated in healthy volunteers.[1] However, a second weekly dose of 30 µg resulted in significant influenza-like symptoms in a majority of participants, leading to the discontinuation of the multiple-dose study.[1] This was attributed to an amplified systemic interferon response.[1][5]

-

Intranasal Administration: Eight weekly intranasal doses of 60 µg were generally well tolerated in patients with mild asthma.[2][6] The most common adverse events were mild and included headache and influenza-like symptoms.[2]

-

Systemic Exposure: this compound is designed for minimal systemic exposure. Following inhalation, plasma concentrations were very low (<0.1 nmol/L) and transient.[1] After intranasal administration, the metabolite peaked in plasma at 15 minutes and then rapidly declined to undetectable levels.[2]

Storage and Stability

-

Stock Solutions: For preclinical research, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.

References

- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Measuring the Efficacy of AZD8848: An Application Note on the Use of CXCL10 as a Pharmacodynamic Biomarker

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed for inhaled delivery. Activation of TLR7 by this compound initiates an innate immune response, leading to the production of type I interferons (IFNs) and subsequent induction of IFN-stimulated genes. One such gene product, the chemokine C-X-C motif ligand 10 (CXCL10), also known as Interferon-gamma-inducible protein 10 (IP-10), serves as a critical biomarker for assessing the pharmacodynamic activity and target engagement of this compound. This application note provides a detailed overview of the mechanism of action of this compound, the role of CXCL10 as a biomarker, and comprehensive protocols for the measurement of CXCL10 in sputum and plasma samples to evaluate the efficacy of this compound.

This compound's therapeutic potential lies in its ability to modulate the immune response, particularly in diseases with a T-helper type 2 (Th2) inflammatory component, such as asthma. By inducing a type I IFN response, this compound can shift the immune balance away from a Th2 phenotype. The measurement of CXCL10 provides a quantitative method to confirm the engagement of the TLR7 pathway and to determine the dose-dependent and time-course effects of this compound administration. In clinical studies involving inhaled this compound, the induction of CXCL10 in sputum has been a key indicator of target engagement in the lung.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound leading to CXCL10 production and a typical experimental workflow for measuring CXCL10 as a biomarker of this compound efficacy.

References

Application Notes and Protocols: Cell-Based Assays for Screening AZD8848 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction